molecular formula C11H17NO2 B7772076 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile CAS No. 78108-84-6

3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile

Cat. No. B7772076
CAS RN: 78108-84-6
M. Wt: 195.26 g/mol
InChI Key: KRKUUPNQMFOLNQ-UHFFFAOYSA-N
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Description

“3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile” is a chemical compound with the formula C11H17NO2 and a molecular weight of 195.26 . It is used in laboratory research .


Molecular Structure Analysis

The molecular structure of “3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile” is characterized by a dioxaspiro ring attached to a propanenitrile group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

  • Synthesis Techniques :

    • Farkas, Petz, and Kollár (2015) described the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides via palladium-catalyzed aminocarbonylation, showcasing a method to produce derivatives of 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile (Farkas, Petz, & Kollár, 2015).
  • Conformation and Molecular Structure Analysis :

    • Atroshchenko et al. (1999) synthesized cis, trans-6,8,10-Trinitro-1,4-dioxaspiro[4.5]decane and analyzed its molecular structure and conformation using X-ray diffraction analysis and 1H NMR spectroscopy (Atroshchenko et al., 1999).
  • Chemical Stability and Reactions :

    • Plieninger and Zeltner (1975) investigated the alkaline hydrolysis of 1,4-dioxaspiro[4.5]decane derivatives, revealing insights into their stability and reaction pathways (Plieninger & Zeltner, 1975).
  • Application in Organic Synthesis :

    • Becker and Flynn (1992) utilized derivatives of 1,4-dioxaspiro[4.5]decane in the synthesis of 1-azaadamantan-4-one and its isomers, demonstrating its utility in complex organic synthesis (Becker & Flynn, 1992).
  • Phase Equilibria and Solubility Studies :

    • Melo, Rodrigues, Bogel-Łukasik, and Ewa Bogel-Łukasik (2012) provided comprehensive data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in various solvents, contributing to the understanding of its phase equilibria (Melo et al., 2012).
  • Chemical Modifications and Derivatives :

    • Several studies, such as those by Kurniawan et al. (2017), focus on synthesizing novel compounds from 1,4-dioxaspiro[4.5]decan derivatives, indicating the compound's versatility in creating new chemical entities (Kurniawan et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “1,4-dioxaspiro[4.5]decan-8-one”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-6-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKUUPNQMFOLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CCC#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile

CAS RN

78108-84-6
Record name 6-(2-CYANOETHYL)-1,4-DIOXASPIRO(4.5)DECANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile

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